molecular formula C24H30O2SSi B14364102 [4,5-Bis(4-methoxyphenyl)thiophen-2-yl](triethyl)silane CAS No. 90298-12-7

[4,5-Bis(4-methoxyphenyl)thiophen-2-yl](triethyl)silane

Cat. No.: B14364102
CAS No.: 90298-12-7
M. Wt: 410.6 g/mol
InChI Key: PDMZGIZCJTUROM-UHFFFAOYSA-N
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Description

4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is an organic compound that belongs to the class of organosilicon compounds It features a thiophene ring substituted with two 4-methoxyphenyl groups and a triethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene precursor.

    Substitution with 4-Methoxyphenyl Groups: The thiophene ring is then substituted with 4-methoxyphenyl groups using a Friedel-Crafts alkylation reaction.

    Introduction of the Triethylsilyl Group:

Industrial Production Methods

Industrial production methods for 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane involves its interaction with specific molecular targets. The compound can participate in signal transduction pathways by regulating the intracellular concentration of cyclic nucleotides . This regulation can affect various cellular processes, including cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: This compound features a similar thiophene ring structure but with different substituents.

    4,5-Bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: Another related compound with a different heterocyclic core.

Uniqueness

4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane is unique due to the presence of the triethylsilyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where organosilicon compounds are desired for their stability and reactivity.

Properties

90298-12-7

Molecular Formula

C24H30O2SSi

Molecular Weight

410.6 g/mol

IUPAC Name

[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-triethylsilane

InChI

InChI=1S/C24H30O2SSi/c1-6-28(7-2,8-3)23-17-22(18-9-13-20(25-4)14-10-18)24(27-23)19-11-15-21(26-5)16-12-19/h9-17H,6-8H2,1-5H3

InChI Key

PDMZGIZCJTUROM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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